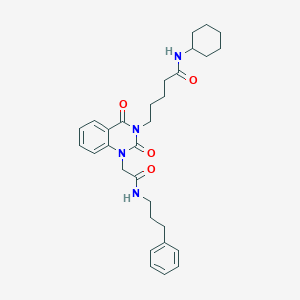

N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Beschreibung

N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a synthetic small molecule characterized by a pentanamide backbone modified with a cyclohexyl group, a quinazoline-dione core, and a 3-phenylpropylaminoethyl side chain. Its crystal structure, if resolved, likely employs SHELX-family software (e.g., SHELXL) for refinement, given their dominance in small-molecule crystallography . The compound’s synthesis may involve carbodiimide-mediated amide coupling, analogous to methods used for related benzamide derivatives .

Eigenschaften

Molekularformel |

C30H38N4O4 |

|---|---|

Molekulargewicht |

518.6 g/mol |

IUPAC-Name |

N-cyclohexyl-5-[2,4-dioxo-1-[2-oxo-2-(3-phenylpropylamino)ethyl]quinazolin-3-yl]pentanamide |

InChI |

InChI=1S/C30H38N4O4/c35-27(32-24-15-5-2-6-16-24)19-9-10-21-33-29(37)25-17-7-8-18-26(25)34(30(33)38)22-28(36)31-20-11-14-23-12-3-1-4-13-23/h1,3-4,7-8,12-13,17-18,24H,2,5-6,9-11,14-16,19-22H2,(H,31,36)(H,32,35) |

InChI-Schlüssel |

XJXFWVVUZAYMIG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-Phenylpropyl)amino)ethyl)-1,2-dihydrochinazolin-3(4H)-yl)pentanamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung des Chinazolinon-Kerns beginnen, gefolgt von der Einführung der Cyclohexylgruppe und der Phenylpropylamin-Einheit. Häufige Reagenzien, die in diesen Schritten verwendet werden, sind Cyclohexylamin, Phenylpropylamin und verschiedene Schutzgruppen, um selektive Reaktionen sicherzustellen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, das Hochdurchsatz-Screening von Reaktionsbedingungen und fortschrittliche Reinigungsmethoden wie Chromatographie und Kristallisation umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-Phenylpropyl)amino)ethyl)-1,2-dihydrochinazolin-3(4H)-yl)pentanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu verschiedenen biologischen Aktivitäten führt.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können verwendet werden, um neue Substituenten in den Chinazolinon-Kern oder die Seitenketten einzuführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen können je nach der gewünschten Transformation variieren, beinhalten aber typischerweise kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Chinazolinonderivaten mit zusätzlichen Carbonylgruppen führen, während die Reduktion zu gesättigten Analogen führen könnte.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-Cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-Phenylpropyl)amino)ethyl)-1,2-dihydrochinazolin-3(4H)-yl)pentanamid beinhaltet wahrscheinlich Interaktionen mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Chinazolinon-Kern kann an aktive Stellen binden und die Aktivität dieser Zielstrukturen hemmen oder modulieren. Darüber hinaus könnte die Phenylpropylamin-Einheit mit Neurotransmitterrezeptoren interagieren und Signalwege beeinflussen.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core may bind to active sites, inhibiting or modulating the activity of these targets. Additionally, the phenylpropylamine moiety could interact with neurotransmitter receptors, influencing signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural motifs with pentanamide-based derivatives and quinazoline-containing molecules. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Divergence: The target compound’s quinazoline-dione core distinguishes it from CF2–CF4, which feature dioxoisoindoline linked to sulfamoyl-heterocycles. Quinazoline-diones are associated with kinase binding, whereas dioxoisoindolines often enhance solubility or modulate electronic properties .

Synthetic Pathways :

- CF2–CF4 employ sulfonylation and amide coupling, while the target compound’s synthesis likely involves multi-step reactions, including quinazoline-dione formation and carbodiimide-mediated coupling (e.g., EDCl/HOBt) for the pentanamide backbone .

Biological Implications :

- CF2–CF4 exhibit reported antimicrobial and anticancer activities, attributed to their sulfamoyl-heterocyclic groups. The target compound’s quinazoline-dione and cyclohexyl groups suggest divergent targets, possibly tyrosine kinases or topoisomerases, though empirical data is needed .

Physicochemical Properties :

- The cyclohexyl group in the target compound may enhance lipophilicity (logP >3 predicted), contrasting with CF2–CF4’s sulfamoyl groups, which improve aqueous solubility. This trade-off impacts bioavailability and administration routes .

Research Findings and Gaps

- Structural Data: No crystallographic data for the target compound is available in the provided evidence. SHELXL refinement could resolve conformational details, such as the orientation of the quinazoline-dione ring .

- Activity Data : While CF2–CF4 have documented bioactivity, the target compound’s pharmacological profile remains theoretical. Assays against kinase panels or cancer cell lines are warranted.

- Synthetic Optimization : ’s coupling protocol could be adapted for scalable synthesis, but steric hindrance from the quinazoline-dione may require modified conditions .

Biologische Aktivität

N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₈N₄O₄ |

| Molecular Weight | 518.658 g/mol |

| CAS Number | 1223770-16-8 |

Anticancer Activity

Recent studies indicate that compounds similar to N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown efficacy against various cancer cell lines, suggesting that the incorporation of specific functional groups can enhance their cytotoxic effects.

COX-2 Inhibition

Research has highlighted the role of quinazoline derivatives in inhibiting cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. A study demonstrated that certain quinazoline-based compounds achieved up to 47.1% COX-2 inhibition at a concentration of 20 μM, indicating a promising avenue for therapeutic development against inflammatory diseases and cancers .

Anticonvulsant Properties

Compounds structurally related to N-cyclohexyl-5-(2,4-dioxo...) have been evaluated for anticonvulsant activity. For example, primary amino acid derivatives have shown pronounced effects in animal models of seizures and neuropathic pain. The structure-activity relationship (SAR) studies revealed that specific substituents can significantly enhance anticonvulsant potency .

The biological activity of N-cyclohexyl-5-(2,4-dioxo...) is believed to stem from its ability to interact with various molecular targets:

- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound may reduce inflammatory responses and tumor growth.

- Antagonism of Receptors : The compound may also act as an antagonist at certain neurotransmitter receptors, contributing to its anticonvulsant effects.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.

Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of quinazoline derivatives in vitro. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Study 2: COX-2 Inhibition

In another investigation, a series of quinazoline derivatives were synthesized and tested for their COX-2 inhibitory activity. The findings revealed that modifications at specific positions on the quinazoline ring enhanced inhibitory effects, suggesting potential for drug development targeting inflammatory diseases.

Study 3: Anticonvulsant Activity

A pharmacological evaluation demonstrated that certain derivatives showed enhanced anticonvulsant activity in mouse models compared to traditional treatments like phenobarbital. The study emphasized the importance of structural modifications in improving efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.